molecular formula C5H10N2 B1293381 Diethylcyanamide CAS No. 617-83-4

Diethylcyanamide

Cat. No. B1293381
CAS RN: 617-83-4
M. Wt: 98.15 g/mol
InChI Key: ZZTSQZQUWBFTAT-UHFFFAOYSA-N
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Description

Diethylcyanamide is a chemical compound that has been explored for its utility in organic synthesis and coordination chemistry. It serves as a versatile building block for the synthesis of nitrogen-containing heterocycles and has been involved in the preparation of various coordination complexes.

Synthesis Analysis

The synthesis of diethylcyanamide and its derivatives has been demonstrated through various methods. For instance, diethyl phosphorocyanidate (DEPC) reacts with carboxylic acids to form transient acyl cyanides, which can further react with alcohols or amines to produce carboxylic esters or amides . This reactivity has been harnessed for the effective synthesis of amides and peptides. Additionally, diethylcyanamide complexes of iridium have been prepared by reacting chloro compounds with an excess of cyanamide or cyanoguanidine, leading to a variety of complexes characterized by spectroscopic methods and X-ray crystal structure determination .

Molecular Structure Analysis

The molecular structure of diethylcyanamide and its complexes has been studied using spectroscopic techniques and X-ray crystallography. For example, the structure of bis(diethylcyanamide) iridium complexes was elucidated, providing insight into the coordination environment of the metal center and the ligand arrangement .

Chemical Reactions Analysis

Diethylcyanamide exhibits a range of reactivity, including nucleophilic additions, cycloadditions, and radical chemistry. It has been used as a ligand in coordination chemistry, forming complexes with various metals. The cyanamide moiety itself is a valuable functional group in organic synthesis, offering a pathway to synthesize nitrogen-rich heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethylcyanamide and its complexes have been investigated through infrared spectrophotometry. Coordination compounds of diethylcyanamide with group (IV) halides have been prepared, and their properties were studied, revealing information about the molecular weight and symmetry of the molecules based on the number of stretching bands observed in the far infrared region .

Scientific Research Applications

Complex Preparation and Structural Analysis

Diethylcyanamide has been utilized in the preparation of various metal complexes. A study by Albertin, Antoniutti, and Castro (2018) demonstrated the preparation of diethylcyanamide and cyanoguanidine complexes of iridium, characterized by spectroscopic methods and X-ray crystal structure determination (Albertin, Antoniutti, & Castro, 2018). Similarly, diethylcyanamide was used to synthesize low-coordinate tetraethylguanidinate complexes, as explored by Bunge, Bertke, and Cleland (2009), who employed lithium diethylamide to form lithium 1,1,3,3-tetraethylguanidinate (Bunge, Bertke, & Cleland, 2009).

Reactivity and Derivative Formation

Another study by Albertin et al. (2014) focused on the preparation of diethylcyanamide complexes with manganese and rhenium, analyzing their reactivity and characterizing them through various spectroscopic methods and X-ray crystallography (Albertin et al., 2014). In 2009, Bunge et al. investigated guanidinate complexes containing planar Cu(6) cores, using diethylcyanamide in a tetrahydrofuran solution of lithium dialkylamide to form lithium 1,1,3,3-tetraalkylguanidinate (Bunge et al., 2009).

Interactions with Other Compounds

Albertin, Antoniutti, Caia, and Castro (2014) studied bis(diethylcyanamide) and bis(cyanoguanidine) complexes of the iron triad, revealing how these complexes interact with hydrazines to afford hydrazinecarboximidamide derivatives. This study provided insights into possible reaction pathways and the nucleophilic nature of these interactions (Albertin, Antoniutti, Caia, & Castro, 2014).

Additional Applications

Further applications of diethylcyanamide are noted in its use for the synthesis of diethyl α-thiocyanatophosphonates from diethyl α-hydroxyphosphonates, as investigated by Firouzabadi, Iranpoor, and Sobhani (2004). They developed a new and neutral system using triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzquinone, and ammonium thiocyanate (Firouzabadi, Iranpoor, & Sobhani, 2004).

Safety And Hazards

Diethylcyanamide is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers

One relevant paper discusses the quantity of diethylcyanamide byproduct formed during cyanate ester synthesis .

properties

IUPAC Name

diethylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-3-7(4-2)5-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTSQZQUWBFTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210705
Record name Cyanamide, diethyl-
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Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylcyanamide

CAS RN

617-83-4
Record name Diethylcyanamide
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Record name Cyanamide, diethyl-
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Record name Diethylcyanamide
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Record name Cyanamide, diethyl-
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Record name Diethylcyanamide
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Record name Diethylcyanamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
252
Citations
G Albertin, S Antoniutti, J Castro, S Siddi - Journal of Organometallic …, 2014 - Elsevier
… We have now extended these studies on cyanamide derivatives to the manganese triad, and this paper reports the synthesis of the first cyanoguanidine and bis(diethylcyanamide) …
Number of citations: 10 www.sciencedirect.com
BI Kuchkaev, BA Knyazev, AS Vasiliev - Journal of structural chemistry, 1996 - Springer
Structural parameters, internal rotation parameters, and frequencies of normal vibrations of N,N-diethyl-cyanamide were obtained. The geometrical structure and internal rotation were …
Number of citations: 2 link.springer.com
G Albertin, S Antoniutti, J Castro - ChemistrySelect, 2018 - Wiley Online Library
… of AgOTf and then with an excess of diethylcyanamide or cyanoguanidine, respectively. The … Now, as a part of these studies, we report the preparation of the first diethylcyanamide and …
SC Jain, R Rivest - Journal of Inorganic and Nuclear Chemistry, 1970 - Elsevier
Coordination compounds resulting from the interaction of cyanamide (CM) and diethylcyanamide (DECM) as Lewis bases and group (IV) halides, MX 4 (where M = Ti, Sn or Zr and X = …
Number of citations: 24 www.sciencedirect.com
MF Hawthorne, AR Pitochelli - Journal of the American Chemical …, 1958 - ACS Publications
… (C=N in diethylcyanamide at 2210 cm.-1). This indicates that … with diethylcyanamide in refluxing benzene produces II in high … Attempts to convert III to II with excess diethylcyanamide …
Number of citations: 45 pubs.acs.org
EB Vliet - Journal of the American Chemical Society, 1924 - ACS Publications
… Diethyl-amine has been formed in this manner by the actionof acids and alkalies on diethylcyanamide, 1, 2 while di-Ao-amylcvanamide and dibenzylcyanamide havebeen converted …
Number of citations: 18 pubs.acs.org
OL Chapman, DJ Pasto - Journal of the American Chemical …, 1958 - ACS Publications
… (C=N in diethylcyanamide at 2210 cm.-1). This indicates that … with diethylcyanamide in refluxing benzene produces II in high … Attempts to convert III to II with excess diethylcyanamide …
Number of citations: 22 pubs.acs.org
LI Larina, VG Rozinov, KA Chernyshev - Russian Journal of General …, 2012 - Springer
… of N,N-dimethylurea and diethylcyanamide with phosphorus pentachloride results in the … Organyltetrachlorophosphoranes based on N,N-dimethylurea and diethylcyanamide exist in …
Number of citations: 7 link.springer.com
S Soloway, A Lipschitz - The Journal of Organic Chemistry, 1958 - ACS Publications
… The pKa values of cyanamide, diethylcyanamide, alpha and beta substituted nitrilated amines at 29 are given in Table I. The magnitude of the induc-tive effect between the parent amine …
Number of citations: 36 pubs.acs.org
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Diethylcyanamide - Ho - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com

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